5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: is a heterocyclic compound with significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a pyrazole ring with a pyrimidine ring, making it a valuable scaffold for the development of various pharmacologically active molecules.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, it is recommended to be stored in a sealed, dry environment at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of aminopyrazoles with dicarbonyl compounds. One common method is the Biginelli-type reaction, which proceeds without the need for catalysts and involves boiling the reactants in dimethylformamide (DMF) to yield the desired product . Another approach involves the reaction of substituted acetophenone with phenyl hydrazine to produce acetophenone phenylhydrazones, which are then converted to pyrazole aldehydes using phosphorus oxychloride in DMF .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrazole or pyrimidine rings.
Condensation Reactions: It can form condensation products with aldehydes and ketones, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Dimethylformamide (DMF): Often used as a solvent in the synthesis of this compound.
Phosphorus Oxychloride (POCl3): Used in the conversion of hydrazones to pyrazole aldehydes.
Major Products Formed:
Substituted Pyrazolopyrimidines: These are the primary products formed from the reactions involving this compound.
Scientific Research Applications
Chemistry: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds, which are of interest for their potential biological activities .
Biology and Medicine: This compound has been explored for its potential as a scaffold in drug discovery. It is recognized for its ability to inhibit enzymes such as c-AMP phosphodiesterase and tyrosine kinases, making it a candidate for the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, derivatives of this compound are used in the development of materials with specific electronic and optical properties .
Comparison with Similar Compounds
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: This compound shares a similar core structure but has a carboxylic acid group instead of a carbonitrile group.
4,5-Dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine: This compound features a thieno ring fused to the pyrazolo[1,5-a]pyrimidine scaffold, offering different electronic properties.
Uniqueness: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its carbonitrile group, which can participate in various chemical reactions, enhancing its versatility as a synthetic intermediate. Its ability to inhibit multiple enzymes also distinguishes it from other similar compounds .
Biological Activity
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and as an inhibitor of various enzymes, making it a subject of extensive research.
Chemical Structure and Properties
The chemical formula for this compound is C7H4N4O. It features a pyrazolo-pyrimidine core, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold demonstrated significant growth inhibition across various cancer cell lines. In one study, a series of synthesized derivatives showed a mean growth inhibition (GI%) of 43.9% across 56 different cell lines. Notably, specific derivatives exhibited IC50 values as low as 11.70 µM against renal carcinoma cell lines (RFX 393) .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|---|
6s | RFX 393 | 11.70 | Moderate |
6t | RFX 393 | 19.92 | Moderate |
Various | Multiple Lines | N/A | 43.9 |
Enzyme Inhibition
The compound has also been studied for its dual inhibition potential towards cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Molecular docking studies suggest that these compounds engage effectively with the active sites of these enzymes, showcasing their potential as therapeutic agents in cancer treatment .
Table 2: Enzyme Inhibition Activity
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
6s | CDK2 | 0.22 |
6t | TRKA | 0.89 |
The mechanism by which these compounds exert their biological effects involves several pathways:
- Cell Cycle Arrest : Compounds such as those derived from the pyrazolo[1,5-a]pyrimidine scaffold have been shown to induce cell cycle arrest in the G0–G1 phase, leading to reduced proliferation rates in cancer cells .
- Apoptosis Induction : The treatment with these compounds has also been associated with increased apoptosis in cancerous cells, further enhancing their therapeutic potential .
Case Studies
In a notable study focusing on the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives:
Properties
IUPAC Name |
5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O/c8-3-5-4-9-11-2-1-6(12)10-7(5)11/h1-2,4H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHFRTVUQRUCPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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